tert-butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate is an organic compound that features a thiazole ring substituted with an iodine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate typically involves the reaction of 4-iodo-1,3-thiazole with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while hydrolysis of the carbamate group results in the formation of the corresponding amine.
Scientific Research Applications
tert-Butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes, particularly those involving thiazole derivatives.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The iodine atom on the thiazole ring can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-fluoro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
Uniqueness
tert-Butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and selectivity for certain biological targets compared to its fluoro, chloro, and bromo counterparts.
Properties
Molecular Formula |
C8H11IN2O2S |
---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12) |
InChI Key |
VPHMZNWZQDQGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)I |
Origin of Product |
United States |
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